molecular formula C21H20N2O5S B2848327 9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 895642-24-7

9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2848327
CAS No.: 895642-24-7
M. Wt: 412.46
InChI Key: HOTWRBMSWNDJIZ-UHFFFAOYSA-N
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Description

9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound that features a chromeno[2,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3,4-trimethoxybenzaldehyde with appropriate chromeno[2,3-d]pyrimidine precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may inhibit tubulin polymerization, affecting cell division and growth. Additionally, it may interact with signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.

Uniqueness

9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its specific structural features and the presence of the trimethoxyphenyl group, which imparts distinct biological activities

Properties

IUPAC Name

9-methoxy-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-24-14-7-5-6-11-10-13-20(28-16(11)14)22-19(23-21(13)29)12-8-9-15(25-2)18(27-4)17(12)26-3/h5-9H,10H2,1-4H3,(H,22,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTWRBMSWNDJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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